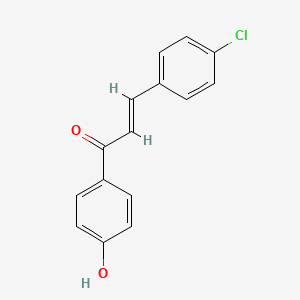

3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorinated phenyl group and a hydroxylated phenyl group connected by a propenone linkage, making it a chalcone derivative. Chalcones are known for their diverse biological activities and are often studied for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:

Starting Materials: 4-chlorobenzaldehyde and 4-hydroxyacetophenone.

Catalyst: A base such as sodium hydroxide or potassium hydroxide.

Solvent: Ethanol or methanol is commonly used as the solvent.

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

The reaction proceeds as follows:

4-chlorobenzaldehyde+4-hydroxyacetophenoneNaOH/EtOHthis compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the propenone linkage can be reduced to form a saturated ketone.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(4-Chlorophenyl)-1-(4-oxophenyl)prop-2-en-1-one.

Reduction: Formation of 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)propan-1-one.

Substitution: Formation of derivatives such as 3-(4-aminophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities through cyclization reactions.

Biology

Biologically, this compound has been studied for its potential anti-inflammatory, antioxidant, and antimicrobial properties. It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

Medicine

In medicine, derivatives of this compound are explored for their potential use in treating cancer, diabetes, and neurodegenerative disorders. Its ability to modulate biological pathways makes it a promising candidate for drug development.

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its chemical reactivity allows for the production of a wide range of industrial products.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one exerts its effects involves interaction with various molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Its antioxidant properties are due to the scavenging of free radicals and the upregulation of antioxidant enzymes.

Comparison with Similar Compounds

Similar Compounds

3-(4-Methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of a chlorine atom.

3-(4-Nitrophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Contains a nitro group instead of a chlorine atom.

3-(4-Bromophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Contains a bromine atom instead of a chlorine atom.

Uniqueness

The presence of the chlorine atom in 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Biological Activity

3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, also known as chalcone, is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on recent research findings.

- Molecular Formula : C15H11ClO2

- Molecular Weight : 258.7 g/mol

- CAS Number : 19152-38-6

The compound features a chlorophenyl moiety and a hydroxyphenyl moiety, which contribute to its biological activities. The structural characteristics influence its interaction with biological targets, enhancing its potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that chalcones exhibit potent anticancer properties. Specifically, this compound has shown promising results in inhibiting cancer cell proliferation across various cell lines.

Case Studies

- Study on MDA-MB-468 Cells :

- Comparison with Other Compounds :

Antimicrobial Activity

Chalcones are also recognized for their antimicrobial properties. Research has indicated that this compound possesses significant activity against several bacterial strains.

Antitubercular Activity

- A study evaluated the antitubercular efficacy of various chalcones, including this compound. It was found to inhibit Mycobacterium tuberculosis with an IC90 value ranging from 8.9 to 28 µM, showcasing its potential as an antitubercular agent .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through intrinsic pathways, leading to cell cycle arrest and subsequent cell death .

- Inhibition of Enzymatic Activity : Chalcones have been reported to inhibit various enzymes involved in cancer progression and microbial growth, contributing to their therapeutic effects .

Structure-Activity Relationship (SAR)

The biological activity of chalcones is significantly influenced by their structural components:

Properties

CAS No. |

19152-38-6 |

|---|---|

Molecular Formula |

C15H11ClO2 |

Molecular Weight |

258.70 g/mol |

IUPAC Name |

(E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H11ClO2/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10,17H/b10-3+ |

InChI Key |

OQSNPMDWFJMKLH-XCVCLJGOSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)O)Cl |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.